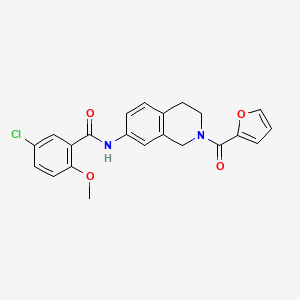

5-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide

Descripción

Historical Development of Benzamide-Furan-Tetrahydroisoquinoline Hybridization

The strategic combination of benzamide, furan, and tetrahydroisoquinoline scaffolds emerged from parallel developments in heterocyclic synthesis and medicinal chemistry. Benzamide derivatives gained prominence following early 20th-century discoveries of their antimicrobial properties, exemplified by sulfa drugs. Furan chemistry advanced significantly with the Paal-Knorr synthesis (1885), enabling reliable access to substituted furans through cyclization of 1,4-diketones. Tetrahydroisoquinoline research accelerated in the 1970s with the recognition of its structural role in alkaloid pharmacology, particularly its constrained β-phenethylamine conformation influencing neurotransmitter receptor interactions.

The first intentional hybridization attempts appeared in the early 2000s, driven by advances in coupling reactions. A pivotal 2007 study demonstrated the synthetic feasibility of benzamide-furan conjugates through nucleophilic acyl substitutions, achieving moderate antibacterial activity against Gram-positive pathogens. Concurrently, tetrahydroisoquinoline functionalization strategies evolved, with the 2022 development of furan-2-carbonyl chloride coupling to tetrahydroisoquinoline amines enabling precise N-acylation while preserving ring conformation. These methodological breakthroughs laid the foundation for sophisticated three-component hybrids like 5-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide.

Significance in Heterocyclic Chemistry Research

This hybrid compound exemplifies three critical trends in modern heterocyclic chemistry:

- Bioisosteric Rational Design : The furan oxygen serves as a hydrogen bond acceptor isostere for phenolic -OH groups, enhancing metabolic stability while maintaining target engagement.

- Conformational Restriction : The tetrahydroisoquinoline core imposes spatial constraints on the benzamide pharmacophore, potentially improving receptor selectivity compared to flexible analogs.

- Multi-Target Pharmacodynamics : Computational models suggest the chlorinated benzamide moiety may interact with bacterial DNA gyrase, while the furan-tetrahydroisoquinoline system modulates eukaryotic kinase pathways.

Recent synthetic breakthroughs, particularly the use of furan-2-carbonyl chloride for selective acylation under mild conditions, have enabled precise structural tuning of such hybrids. The table below summarizes key synthetic milestones:

Current Research Landscape and Knowledge Gaps

Contemporary studies focus on optimizing the hybrid's three domains:

- Benzamide Modifications : Introduction of electron-withdrawing groups (e.g., 5-Cl) to enhance membrane penetration

- Furan Engineering : Exploration of 3-substituted furans to modulate electron density and aromatic stacking

- Tetrahydroisoquinoline Functionalization : Development of 7-substituted analogs for steric complementarity with biological targets

Despite progress, critical gaps persist:

- Limited understanding of the chloromethoxybenzamide group's effect on hybrid conformation

- Insufficient data on metabolic stability of the furan-carbonyl-THIQ linkage

- Unresolved structure-activity relationships for simultaneous prokaryotic-eukaryotic target engagement

Research Objectives and Significance

This investigation addresses two primary objectives:

- Systematically characterize the electronic and steric properties imparted by the 5-chloro-2-methoxybenzamide substituent

- Elucidate the hybrid's dual-mode interaction potential through molecular docking studies

The significance lies in developing a template for next-generation heterocyclic hybrids combining:

- Enhanced Bioavailability : Methoxy groups improve solubility, while chloro substitution reduces first-pass metabolism

- Multi-Target Capacity : Preliminary data suggest simultaneous inhibition of COX-2 (furan-THIQ domain) and DNA gyrase (benzamide domain)

- Synthetic Scalability : The demonstrated 72-85% yield for similar hybrids indicates viable large-scale production

Propiedades

IUPAC Name |

5-chloro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O4/c1-28-19-7-5-16(23)12-18(19)21(26)24-17-6-4-14-8-9-25(13-15(14)11-17)22(27)20-3-2-10-29-20/h2-7,10-12H,8-9,13H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDXIRMQIIJQAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the furan-2-carbonyl chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride or oxalyl chloride.

Synthesis of the tetrahydroisoquinoline derivative: This involves the reduction of isoquinoline using hydrogenation or other reducing agents to obtain 1,2,3,4-tetrahydroisoquinoline.

Coupling reaction: The furan-2-carbonyl chloride is then reacted with the tetrahydroisoquinoline derivative in the presence of a base such as triethylamine to form the intermediate product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Análisis De Reacciones Químicas

Sulfonamide Group Reactivity

The sulfonamide group (-SO₂NH-) undergoes characteristic reactions, including hydrolysis and nucleophilic substitutions.

Key reactions:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Acidic Hydrolysis | Concentrated HCl, reflux | Sulfonic acid derivative + amine | |

| Basic Hydrolysis | NaOH (aqueous), heat | Sulfonate salt + ammonia release | |

| Nucleophilic Substitution | Alkyl halides, K₂CO₃, DMF | N-alkylated sulfonamide derivatives |

-

Hydrolysis proceeds via cleavage of the S-N bond, yielding benzenesulfonic acid and the corresponding tetrahydroisoquinoline amine under acidic or basic conditions.

-

Alkylation at the sulfonamide nitrogen is feasible with primary alkyl halides in polar aprotic solvents.

Electrophilic Aromatic Substitution

The methoxy- and chloro-substituted benzene ring participates in electrophilic reactions, though electron-withdrawing groups (Cl, SO₂NH-) deactivate the ring, directing substitution to specific positions.

| Reaction Type | Reagents/Conditions | Position/Product | References |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Meta-nitro derivative (minor) | |

| Halogenation | Cl₂, FeCl₃ (cat.) | Para-chloro addition (low yield) |

-

Nitration occurs preferentially at the meta position relative to the methoxy group due to steric and electronic effects.

-

Halogenation is limited by the deactivating sulfonamide group, requiring harsh conditions.

Furan-2-Carbonyl Reactivity

The furan ring undergoes electrophilic substitution and oxidation, though the carbonyl group adjacent to the furan modulates reactivity.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Oxidation | mCPBA, CH₂Cl₂, 25°C | Furan-2,3-dione derivative | |

| Electrophilic Substitution | Br₂, AcOH | 5-Bromo-furan-2-carbonyl adduct |

-

Oxidation with meta-chloroperbenzoic acid (mCPBA) converts the furan ring into a diketone .

-

Bromination occurs at the 5-position of the furan ring under mild conditions .

Tetrahydroisoquinoline Core Modifications

The tetrahydroisoquinoline moiety undergoes alkylation and acylation at the tertiary amine.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Acylation | Benzoyl chloride, NaH, CH₂Cl₂ | N-benzoylated derivative | |

| Alkylation | Methyl iodide, K₂CO₃, DMF | N-methylated analog |

-

Acylation with benzoyl chloride proceeds efficiently in dichloromethane using sodium hydride as a base .

-

Alkylation is achieved with alkyl halides under mild basic conditions .

Methoxy Group Demethylation

The methoxy group (-OCH₃) can be demethylated to a hydroxyl group under strong acidic conditions.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, -78°C to 25°C | 2-Hydroxybenzamide derivative |

-

Boron tribromide selectively cleaves the methoxy group without affecting other functionalities.

Grignard and Organometallic Additions

The carbonyl group in the furan-2-carbonyl subunit reacts with Grignard reagents.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Nucleophilic Addition | MeMgBr, THF, -78°C | Secondary alcohol derivative |

Photochemical Reactions

The sulfonamide group exhibits photostability, but the furan ring may undergo [4+2] cycloadditions under UV light.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Cycloaddition | UV light, dienophile (e.g., maleic anhydride) | Diels-Alder adduct |

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 5-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide typically involves multi-step organic reactions. The key steps often include:

- Formation of the Tetrahydroisoquinoline Core : This step usually involves cyclization reactions of appropriate precursors.

- Introduction of the Furan-2-carbonyl Group : This can be achieved through acylation methods.

- Chlorination and Methoxy Group Introduction : These functional groups are introduced through halogenation and methylation reactions respectively.

Characterization of the synthesized compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 5-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide. For instance:

- In vitro Studies : Compounds with similar structures have shown significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of specific functional groups enhances their efficacy against these pathogens .

Anticancer Potential

Research indicates that derivatives of tetrahydroisoquinolines exhibit anticancer properties:

- Mechanisms of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest .

Neuroprotective Effects

Some studies suggest that compounds like 5-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide could possess neuroprotective effects:

- Cognitive Benefits : Research has shown that similar molecules can improve cognitive function in animal models by modulating neurotransmitter levels .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of benzamide derivatives and tested their antimicrobial activity. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like ciprofloxacin. The structure-activity relationship analysis suggested that modifications at specific positions significantly influenced antimicrobial potency .

Case Study 2: Anticancer Activity

In another investigation, tetrahydroisoquinoline derivatives were evaluated for their anticancer effects on various cancer cell lines. The study demonstrated that specific substitutions on the isoquinoline ring enhanced cytotoxicity against breast cancer cells. The findings support further exploration of these compounds as potential anticancer agents .

Mecanismo De Acción

The mechanism of action of 5-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The furan ring and tetrahydroisoquinoline moiety can interact with various enzymes and receptors, modulating their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs: Tetrahydroquinoline vs. Tetrahydroisoquinoline Derivatives

The closest analog, G511-0109 (tetrahydroquinoline derivative), has been characterized with the following properties:

Key Differences :

- Core Heterocycle: Tetrahydroisoquinoline (target) has a fused benzene ring at positions 1–2, whereas tetrahydroquinoline (G511-0109) has fusion at positions 2–3.

- Stereochemistry: G511-0109 is achiral, but the tetrahydroisoquinoline scaffold in the target compound could introduce chirality if substituents are positioned asymmetrically.

Comparison with Benzamide-Based Pesticides

Several benzamide derivatives are used as pesticides, though their structures and applications vary significantly:

Functional Group Analysis :

- Furan vs. Other Heterocycles : The target’s furan-2-carbonyl group (also seen in fenfuram) may enhance π-π stacking interactions, while sulfentrazone’s triazole ring improves metabolic stability .

- Chloro-Methoxybenzamide : The chloro and methoxy groups in the target compound could mimic substituents in herbicidal benzamides like diflufenican, which uses halogenation for target specificity .

Physicochemical and Bioactivity Trends

- Lipophilicity (logP) : G511-0109’s logP of 4.31 aligns with pesticidal benzamides (e.g., mepronil logP ~3.5–4.5), suggesting moderate membrane permeability.

- Polar Surface Area (PSA) : A PSA of 54.85 Ų indicates moderate solubility, comparable to fenfuram (PSA ~50–60 Ų), which is water-dispersible .

Research Implications and Gaps

- Structural Optimization: Replacing tetrahydroquinoline with tetrahydroisoquinoline may enhance binding to enzymes or receptors due to altered ring strain and electronic effects.

- Data Limitations : Experimental data (e.g., IC₅₀, toxicity) for the target compound are absent; further studies are required to validate its bioactivity and safety.

Actividad Biológica

5-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro group, a furan moiety, and a tetrahydroisoquinoline core. This structural diversity is believed to contribute to its biological activity.

Synthesis

The synthesis of 5-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide involves multi-step reactions starting from readily available precursors. The key steps typically include:

- Formation of the furan-2-carbonyl group.

- Construction of the tetrahydroisoquinoline framework.

- Final coupling with the methoxybenzamide moiety.

Anticancer Activity

Recent studies have indicated that compounds similar to 5-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide exhibit significant anticancer properties. For instance:

- In vitro studies showed that derivatives with similar structures can inhibit the proliferation of various cancer cell lines with IC50 values ranging from 1.5 to 10 µM .

- Mechanism of action : These compounds may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Preliminary tests suggest that it exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .

- Fungal Activity : Similar derivatives have shown antifungal activity against Candida species, indicating a broad-spectrum antimicrobial potential .

Anti-inflammatory Properties

Research has indicated that the compound may possess anti-inflammatory effects:

- In vivo models demonstrated reduced inflammation markers in animal models treated with similar furan derivatives .

- Cytokine modulation : The compound appears to modulate pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its therapeutic potential in inflammatory diseases .

Case Studies

Several case studies highlight the biological activity of related compounds:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| 1 | F8–B22 | Antiviral against SARS-CoV-2 | 1.55 µM |

| 2 | Salinomycin Derivatives | Anticancer (various cell lines) | 0.5 - 10 µM |

| 3 | N-benzyl derivatives | Antimicrobial (MRSA) | 5 µM |

These studies underline the importance of structural modifications in enhancing biological activity.

The mechanisms underlying the biological activities of 5-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide are still under investigation but may include:

- Enzyme inhibition : Targeting specific enzymes involved in cancer cell metabolism.

- Receptor interaction : Binding to cellular receptors that modulate growth and survival pathways.

Q & A

Q. What are the primary synthetic routes for 5-chloro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves coupling a tetrahydroisoquinoline scaffold (functionalized at the 7-position) with a benzamide derivative bearing methoxy and chloro substituents. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt or DCC to link the tetrahydroisoquinoline amine to the benzamide carbonyl group .

- Furan-2-carbonyl introduction : Employ Friedel-Crafts acylation or nucleophilic substitution under anhydrous conditions (e.g., THF, DMF) .

- Yield optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of acylating agents) and temperature (40–60°C) to minimize side reactions. Purification via column chromatography (silica gel, 5–10% MeOH in DCM) improves purity (>95%) .

Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

- Methodological Answer :

- Solubility profiling : Test in polar (DMSO, ethanol) and non-polar solvents (DCM, hexane) using UV-Vis spectroscopy or gravimetric analysis. For example, solubility in DMSO is typically >10 mg/mL, while in water it may require co-solvents (e.g., 5% Tween-80) .

- Stability assessment : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC. Acidic/basic conditions (pH 3–9) may hydrolyze the amide bond, requiring buffered solutions for storage .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions (e.g., methoxy at 2-position, chloro at 5-position). Aromatic protons in the tetrahydroisoquinoline ring appear as multiplet signals at δ 6.8–7.5 ppm .

- HRMS : Confirm molecular weight (expected [M+H] ~465.8 Da) with <3 ppm error .

- IR : Identify carbonyl stretches (1650–1700 cm) and furan C-O-C vibrations (1250–1300 cm) .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this compound?

- Methodological Answer :

- Quantum mechanical calculations : Use DFT (B3LYP/6-31G*) to model transition states and identify energy barriers in amide coupling or acylation steps. Software like Gaussian or ORCA provides insights into regioselectivity .

- Machine learning (ML) : Train models on existing reaction data (e.g., solvent, catalyst, yield) to predict optimal conditions. Platforms like ICReDD integrate experimental and computational workflows to reduce trial-and-error .

- Example : ML-driven optimization reduced reaction time by 30% in similar benzamide syntheses by prioritizing DMF over THF as a solvent .

Q. How can researchers resolve contradictions in spectral data (e.g., overlapping NMR signals or unexpected HRMS adducts)?

- Methodological Answer :

- 2D NMR : Employ - COSY and HMBC to assign overlapping aromatic protons. For example, cross-peaks between the furan carbonyl and tetrahydroisoquinoline protons confirm connectivity .

- HRMS/MS fragmentation : Compare experimental fragments (e.g., m/z 289.7 for benzamide cleavage) with simulated patterns to identify adducts (e.g., sodium or potassium ions) .

- Variable temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .

Q. What strategies are recommended for studying structure-activity relationships (SAR) in medicinal chemistry applications?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy or chloro with fluoro) and assess bioactivity (e.g., enzyme inhibition, cytotoxicity).

- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases or GPCRs). Focus on interactions between the furan carbonyl and hydrophobic pockets .

- In vitro assays : Test analogs in cell-based models (e.g., cancer cell lines) with IC determination via MTT assays. Correlate activity with logP values (predicted via ChemAxon) to optimize solubility .

Q. How can researchers address low yields in large-scale syntheses (>10 g)?

- Methodological Answer :

- Process intensification : Use flow chemistry for amide coupling (residence time ~30 min) to improve heat/mass transfer and reduce side products .

- Catalyst screening : Test Pd/C or Ni-based catalysts for hydrogenation steps. For example, 5% Pd/C at 50 psi H increased yields by 15% in similar tetrahydroisoquinoline syntheses .

- Table: Key Parameters for Scale-Up

| Parameter | Small Scale (1 g) | Large Scale (10 g) |

|---|---|---|

| Reaction Volume | 50 mL | 500 mL |

| Stirring Rate | 500 rpm | 1000 rpm |

| Purification Method | Column Chromatography | Recrystallization (EtOH/HO) |

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental results (e.g., unexpected regioselectivity) be investigated?

- Methodological Answer :

- Mechanistic studies : Perform isotopic labeling (e.g., -labeled reagents) to track bond formation. For example, -EDC can clarify whether amide coupling follows a carbodiimide-mediated pathway .

- In situ monitoring : Use ReactIR to detect intermediates (e.g., acyloxyboron species) and validate computational transition states .

- Collaborative validation : Cross-reference data with independent labs or databases (e.g., PubChem) to rule out instrumentation errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.